

Bermoprofen (CAS Registry Number: 78499-27-1): A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bermoprofen (CAS RN: 78499-27-1), with the chemical name 2-(8-methyl-10,11-dihydro-11-oxodibenz[b,f]oxepin-2-yl)propionic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1] This document provides a comprehensive technical overview of **Bermoprofen**, consolidating available data on its chemical properties, mechanism of action, pharmacology, and toxicology. The information is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

Bermoprofen is a crystalline solid with established chemical and physical characteristics. Its properties are summarized below.



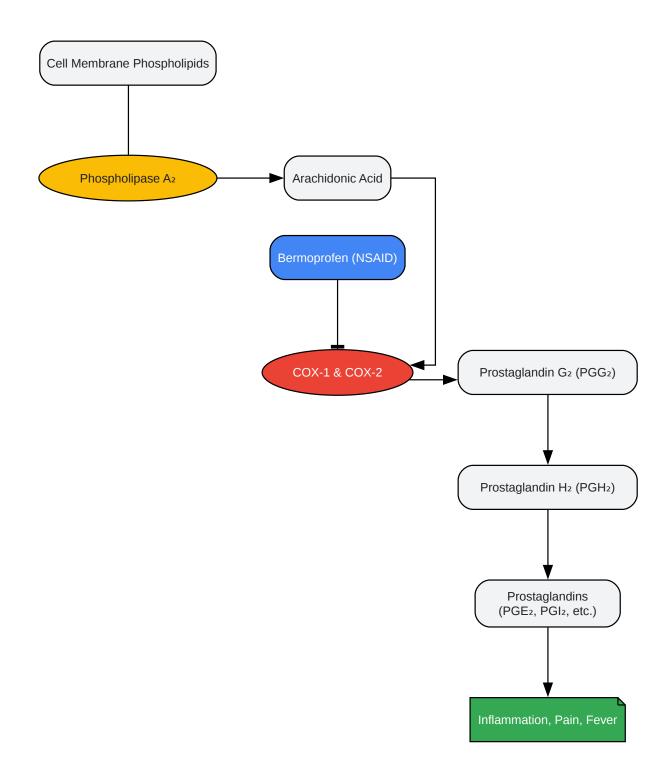
Property	Value	Source
Molecular Formula	C18H16O4	[1][2]
Molecular Weight	296.32 g/mol	
IUPAC Name	2-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)propanoic acid	
Synonyms	AD-1590, AJ-1590, Dibenon	[1]
Appearance	Crystals from toluene	
Melting Point	128-129 °C	_

Mechanism of Action: Cyclooxygenase Inhibition

As a member of the NSAID family, the primary mechanism of action of **Bermoprofen** is the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking this pathway, **Bermoprofen** exerts its therapeutic effects.

Signaling Pathway of NSAIDs





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Mechanism of action for NSAIDs like Bermoprofen.



Pharmacology

Bermoprofen exhibits potent antipyretic and analgesic activities.[3] Studies in animal models have demonstrated its efficacy in reducing fever and alleviating pain.

Pharmacokinetics

A study investigating controlled-release granules of **Bermoprofen** in rats provided insights into its pharmacokinetic profile. Peak plasma levels were observed at different time points depending on the formulation, indicating that the absorption rate can be modified.

Formulation	Peak Plasma Level (Time)	Animal Model
Immediate-Release Granules (IRG)	0.5 hours	Rat
Retard-Release Granules (RRG, 1.5% coating)	1 hour	Rat
Retard-Release Granules (RRG, 2.5% coating)	2 hours	Rat
Retard-Release Granules (RRG, 4% coating)	3 hours	Rat

It is important to note that specific quantitative data on **Bermoprofen**'s inhibition of COX-1 and COX-2 (IC50 values) were not available in the reviewed literature. Such data is critical for a comprehensive understanding of its selectivity and potential side-effect profile.

Toxicology

The primary side effect associated with **Bermoprofen**, typical of NSAIDs, is gastric ulcerogenicity.[3] The acute toxicity of **Bermoprofen** has been determined in rodent models.

Species	Route	LD50
Mouse	Oral	500 mg/kg
Rat	Oral	147 mg/kg



Detailed sub-chronic and chronic toxicity studies, as well as genotoxicity and carcinogenicity data, were not available in the public domain at the time of this review.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and specific pharmacological assays of **Bermoprofen** are not publicly available and are likely contained within proprietary documents and the cited patents. However, a general overview of relevant methodologies is provided.

Synthesis

The synthesis of **Bermoprofen** has been described in patents assigned to Dainippon. The preparation involves a multi-step chemical synthesis, likely starting from commercially available precursors. A generalized workflow for the synthesis of related propionic acid NSAIDs often involves:

- Acylation: A Friedel-Crafts acylation to introduce a keto group to an aromatic starting material.
- Reduction: Reduction of the ketone to an alcohol.
- Halogenation: Conversion of the alcohol to a halide.
- Nitrile Formation: Introduction of a nitrile group via nucleophilic substitution.
- Hydrolysis: Hydrolysis of the nitrile to a carboxylic acid to yield the final product.

Workflow for a Generic NSAID Synthesisdot

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- 3. Prolongation of antipyretic action and reduction of gastric ulcerogenicity in the rat by controlled-release granules of bermoprofen, a new nonsteroidal anti-inflammatory drug PubMed [pubmed.ncbi.nlm.nih.gov]
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 [https://www.benchchem.com/product/b1666851#bermoprofen-cas-registry-number-78499-27-1]

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